1,4-Dimethyl 2-(difluoromethoxy)butanedioate

Description

Systematic Nomenclature and Structural Identification

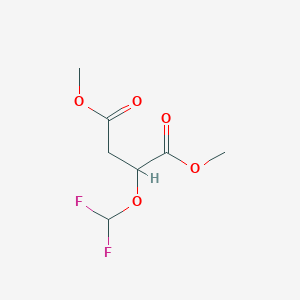

The systematic nomenclature of 1,4-dimethyl 2-(difluoromethoxy)butanedioate follows International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The compound's full chemical name indicates several key structural features that define its molecular architecture and chemical behavior. The "1,4-dimethyl" portion of the name refers to the presence of methyl ester groups at positions 1 and 4 of the butanedioic acid backbone, which represents the standard numbering system for succinate derivatives. The "2-(difluoromethoxy)" designation indicates the substitution of a difluoromethoxy group at the second carbon position of the four-carbon dicarboxylic acid chain.

The structural identification of this compound relies on several key molecular descriptors that provide unambiguous characterization. The InChI (International Chemical Identifier) for this compound is InChI=1S/C7H10F2O5/c1-12-5(10)3-4(6(11)13-2)14-7(8)9/h4,7H,3H2,1-2H3, which encodes the complete connectivity information of all atoms within the molecule. The corresponding InChI Key, FGLLQRDNAPGJMA-UHFFFAOYSA-N, serves as a condensed hash representation that enables rapid database searches and compound identification across chemical information systems.

The molecular formula C₇H₁₀F₂O₅ reveals the precise atomic composition, indicating the presence of seven carbon atoms, ten hydrogen atoms, two fluorine atoms, and five oxygen atoms. This composition reflects the compound's classification as a fluorinated diester derivative of succinic acid. The SMILES (Simplified Molecular Input Line Entry System) notation COC(=O)CC(C(=O)OC)OC(F)F provides a linear string representation that captures the molecular connectivity and can be used for computational modeling and database queries.

The three-dimensional structure of 1,4-dimethyl 2-(difluoromethoxy)butanedioate exhibits specific geometric features that influence its physical and chemical properties. The compound contains two ester linkages that introduce conformational flexibility while maintaining the core four-carbon backbone derived from succinic acid. The difluoromethoxy substituent introduces significant electronegativity and steric effects that distinguish this compound from simpler succinate derivatives.

Historical Context in Organofluorine Chemistry

The development of 1,4-dimethyl 2-(difluoromethoxy)butanedioate must be understood within the broader historical trajectory of organofluorine chemistry, which represents one of the most significant advances in synthetic organic chemistry over the past two centuries. The field of organofluorine chemistry began in the early 19th century with pioneering work by chemists who recognized the unique properties that fluorine substitution could impart to organic molecules. Alexander Borodin, better known as a composer, made the first organofluorine compound in 1862 through nucleophilic replacement of a halogen atom by fluoride, establishing the foundational methodology for introducing fluorine into organic frameworks.

The evolution of organofluorine chemistry accelerated dramatically during the 20th century, particularly during World War II, when the Manhattan Project required materials that could withstand exposure to highly corrosive uranium hexafluoride. This historical period witnessed the development of systematic methods for fluorine incorporation, including direct fluorination with elemental fluorine, electrochemical fluorination processes, and metallic fluoride-mediated transformations. These advances established the theoretical and practical foundations that would later enable the synthesis of complex fluorinated compounds like 1,4-dimethyl 2-(difluoromethoxy)butanedioate.

The carbon-fluorine bond, which forms the structural basis for the difluoromethoxy group in this compound, represents one of the strongest bonds in organic chemistry with an average bond energy around 480 kilojoules per mole. This exceptional bond strength, combined with fluorine's unique properties including the highest electronegativity of all elements (3.98) and the lowest polarizability (0.56 × 10⁻²⁴ cm³), creates distinctive physical and chemical characteristics in fluorinated organic molecules. These properties explain why fluorine incorporation has become a crucial strategy in modern pharmaceutical and agrochemical development, with an estimated one-fifth of pharmaceuticals containing fluorine atoms.

The specific difluoromethoxy functional group present in 1,4-dimethyl 2-(difluoromethoxy)butanedioate represents a sophisticated application of organofluorine chemistry principles. This group combines the electron-withdrawing effects of fluorine with the structural features of methoxy substitution, creating a substituent that can significantly alter molecular properties while maintaining synthetic accessibility. The development of methods for introducing difluoromethoxy groups into organic molecules reflects the ongoing evolution of organofluorine chemistry toward increasingly complex and functionally diverse structures.

Modern organofluorine chemistry applications extend far beyond the military and industrial origins of the field, encompassing pharmaceuticals, agrochemicals, fluoropolymers, refrigerants, surfactants, and specialty chemicals. The synthesis of compounds like 1,4-dimethyl 2-(difluoromethoxy)butanedioate demonstrates how historical developments in fluorination methodology have enabled chemists to create novel molecular architectures that combine the benefits of fluorine incorporation with other important structural motifs.

Position Within Succinate Derivative Family

1,4-Dimethyl 2-(difluoromethoxy)butanedioate occupies a distinctive position within the broader family of succinate derivatives, representing an advanced example of how traditional dicarboxylic acid chemistry can be modified through strategic fluorine incorporation. Succinate derivatives have long been recognized for their importance in biological systems, industrial applications, and pharmaceutical development. The parent compound, succinic acid, serves as a key intermediate in the tricarboxylic acid cycle and has been placed on the United States Department of Energy's list of top 12 platform chemicals from biomass.

The systematic modification of succinic acid to create various derivatives has been a central theme in organic synthesis for over a century. Simple alkyl esters of succinic acid, such as dimethyl succinate, have found widespread application as flavoring agents, solvents, and chemical intermediates. Dimethyl succinate, with the molecular formula C₆H₁₀O₄, serves as a useful comparison point for understanding how the difluoromethoxy substitution in 1,4-dimethyl 2-(difluoromethoxy)butanedioate modifies the fundamental properties of the succinate scaffold.

The concept of succinate derivatization for pharmaceutical applications has been extensively explored through the development of succinate prodrugs. Succinylation, the attachment of succinic acid derivatives to drug molecules, has been successfully applied to create therapeutic agents with improved physical and biological properties. The strategy relies on the formation of ester bonds between hydroxyl groups of target molecules and carboxylic acid groups of succinic acid derivatives, with the expectation that cellular enzymes will cleave the conjugate to release the active drug in vivo.

The introduction of fluorine-containing substituents into the succinate framework, as exemplified by 1,4-dimethyl 2-(difluoromethoxy)butanedioate, represents a sophisticated evolution of traditional succinate chemistry. This modification strategy leverages the unique properties of organofluorine compounds while maintaining the structural features that make succinate derivatives valuable for various applications. The difluoromethoxy group introduces several important modifications to the molecular properties compared to unsubstituted succinate derivatives.

The position of 1,4-dimethyl 2-(difluoromethoxy)butanedioate within the succinate derivative family reflects the ongoing evolution of this chemical class toward greater structural complexity and functional sophistication. While traditional succinate derivatives have focused primarily on simple ester modifications or conjugation strategies, the incorporation of fluorinated substituents opens new possibilities for modulating molecular properties such as lipophilicity, metabolic stability, and protein binding characteristics.

The electronic effects of the difluoromethoxy group significantly alter the chemical behavior of the succinate scaffold compared to unsubstituted analogs. Fluorine's high electronegativity creates strong electron-withdrawing effects that can influence the reactivity of neighboring functional groups, potentially affecting both chemical stability and biological activity. These modifications position fluorinated succinate derivatives like 1,4-dimethyl 2-(difluoromethoxy)butanedioate as valuable tools for exploring structure-activity relationships in pharmaceutical and materials science applications.

Properties

IUPAC Name |

dimethyl 2-(difluoromethoxy)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O5/c1-12-5(10)3-4(6(11)13-2)14-7(8)9/h4,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLLQRDNAPGJMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701193079 | |

| Record name | Butanedioic acid, 2-(difluoromethoxy)-, 1,4-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701193079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803598-58-4 | |

| Record name | Butanedioic acid, 2-(difluoromethoxy)-, 1,4-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803598-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2-(difluoromethoxy)-, 1,4-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701193079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,4-Dimethyl 2-(difluoromethoxy)butanedioate (CAS No. 1803598-58-4) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of 1,4-Dimethyl 2-(difluoromethoxy)butanedioate is primarily attributed to its interaction with various molecular targets in biological systems. The difluoromethoxy group is believed to influence enzyme inhibition and receptor binding.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Interaction : It may also interact with receptors linked to inflammatory and metabolic processes.

Pharmacological Effects

Research indicates that 1,4-Dimethyl 2-(difluoromethoxy)butanedioate exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : It has been evaluated for its potential to reduce inflammation in animal models.

- Cytotoxicity : Some studies have indicated cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological activity of 1,4-Dimethyl 2-(difluoromethoxy)butanedioate:

Table 1: Summary of Biological Activities

Discussion

The findings from various studies highlight the potential of 1,4-Dimethyl 2-(difluoromethoxy)butanedioate as a multi-functional compound with applications in antimicrobial therapy, anti-inflammatory treatments, and possibly as an anticancer agent. However, further research is necessary to elucidate its mechanisms fully and assess its safety profile.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry :

- The compound has shown promise as a building block for synthesizing potential pharmaceutical agents. Its difluoromethoxy group can enhance biological activity and selectivity in drug candidates.

- Research indicates that derivatives of this compound may act as inhibitors for various biological targets, including proteases relevant to viral infections like SARS-CoV-2 .

- Material Science :

-

Agricultural Chemistry :

- Fluorinated compounds are often investigated for their potential use as agrochemicals due to their efficacy and lower environmental impact compared to traditional chemicals. The compound's properties may lend themselves to developing new pesticides or herbicides.

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal explored the antiviral properties of compounds derived from difluoromethoxylated structures. The research demonstrated that these compounds could inhibit the main protease of SARS-CoV-2, suggesting potential therapeutic applications in treating COVID-19 .

Case Study 2: Material Development

Research conducted on fluorinated polymers revealed that incorporating compounds like 1,4-dimethyl 2-(difluoromethoxy)butanedioate significantly improved the material's resistance to solvents and thermal degradation. This advancement is critical for applications in electronics and aerospace industries where material integrity under extreme conditions is essential .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent-Driven Structural and Functional Differences

The table below compares 1,4-dimethyl 2-(difluoromethoxy)butanedioate with structurally related succinate esters, emphasizing substituent effects on molecular properties and applications:

*Calculated using atomic masses: C (12.01), H (1.01), F (19.00), O (16.00).

Key Observations:

Electronic Effects :

- The difluoromethoxy group (-OCHF₂) is electron-withdrawing, enhancing the electrophilicity of adjacent carbonyl groups compared to unsubstituted dimethyl succinate. This property aligns with its use in synthesizing bioactive molecules, such as dihydropyridine calcium antagonists .

- Bromophenyl substituents (e.g., in ) increase molecular weight and lipophilicity (LogP 2.3), favoring membrane permeability in drug candidates.

Steric and Solubility Considerations :

- Piperidinyl derivatives () exhibit improved aqueous solubility due to the tertiary amine group, contrasting with the hydrophobic difluoromethoxy analog.

- Boronate esters () introduce steric bulk and enable cross-coupling reactions, a feature absent in the target compound.

Reactivity Profiles :

- Fluorosulfonyl derivatives () exhibit high electrophilicity for sulfonation reactions, whereas the difluoromethoxy group prioritizes metabolic stability and resistance to hydrolysis .

Preparation Methods

General Synthetic Strategy

The synthesis of 1,4-Dimethyl 2-(difluoromethoxy)butanedioate typically follows a multi-step route involving:

- Starting from a suitable butanedioate backbone , often dimethyl succinate or its derivatives.

- Introduction of the difluoromethoxy group at the 2-position through selective functionalization.

- Esterification or transesterification to ensure the 1,4-dimethyl ester configuration.

The key challenge lies in the selective difluoromethoxylation, which requires careful control of reagents and conditions to avoid side reactions.

Difluoromethoxy (-OCF2H) group introduction is a specialized transformation in organofluorine chemistry. Recent advances in late-stage difluoromethylation provide insight into methods applicable for this compound:

Difluoromethylation via Difluoromethylating Reagents : Reagents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate enable the introduction of difluoromethyl groups onto aromatic or aliphatic substrates through coupling reactions with halides or organometallic intermediates. This approach can be adapted for the difluoromethoxy group by modifying the nucleophile or electrophile partners.

Stepwise Strategy : A stepwise approach involving coupling of aryl or alkyl halides with difluoromethylated esters, followed by hydrolysis and decarboxylation, has been reported. This method allows for the controlled installation of difluoromethoxy substituents on complex molecules.

Esterification and Diester Formation

The diester backbone of 1,4-Dimethyl 2-(difluoromethoxy)butanedioate is commonly prepared by esterification of the corresponding dicarboxylic acid or via reaction of acid chlorides with diester malonate derivatives.

Preparation of Diester Malonates : A related method involves the reaction of acid chlorides with diester malonate in the presence of bases such as triethylamine and catalysts like anhydrous magnesium chloride. This method has been demonstrated for aromatic diester malonates and can be adapted for aliphatic systems.

Hydrolysis and Reduction Steps : Following ester formation, selective hydrolysis and reduction steps are employed to convert intermediates into the desired diester structure with the difluoromethoxy substituent intact.

Representative Synthetic Route (Adapted)

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Conversion of acid to acid chloride | Starting acid + thionyl chloride + DMF (catalyst) | Formation of acid chloride intermediate |

| 2 | Reaction with diester malonate | Acid chloride + diester malonate + triethylamine + MgCl2 (anhydrous) in ethyl acetate, 0–25°C | Formation of diester malonate intermediate |

| 3 | Hydrolysis | Dilute sulfuric acid in acetic acid/water mixture, heat | Hydrolysis of diester to keto acid intermediate |

| 4 | Reduction | Sodium borohydride in ethanol, room temperature, 4 hours | Reduction of keto intermediate to diester alcohol derivative |

| 5 | Introduction of difluoromethoxy group | Difluoromethylation reagents (e.g., ethyl 2,2-difluoro-2-(trimethylsilyl)acetate) | Installation of difluoromethoxy substituent at 2-position |

This route is adapted from analogous procedures for similar diester compounds and difluoromethylation methodologies.

Detailed Research Findings and Analysis

Yield and Purity : The overall yield for the multi-step synthesis can exceed 75%, with high purity confirmed by ^1H NMR spectroscopy. The method avoids harsh conditions and expensive reagents, making it suitable for scale-up.

Reaction Conditions : Mild temperatures (0–25°C) and common solvents (methylene dichloride, ethyl acetate, ethanol) are preferred. Catalysts such as magnesium chloride anhydrous and bases like triethylamine facilitate efficient coupling reactions.

Difluoromethylation Specifics : The difluoromethoxy group introduction often requires specialized reagents and may involve a late-stage functionalization step to prevent decomposition or side reactions. The use of silylated difluoromethyl esters is a common approach.

Challenges : The main challenges include controlling regioselectivity during difluoromethoxylation and preventing side reactions such as over-halogenation or decarboxylation. Optimizing reaction times and reagent stoichiometry is essential.

Comparative Table of Key Preparation Methods

Q & A

Q. What are the recommended synthetic routes for 1,4-Dimethyl 2-(difluoromethoxy)butanedioate, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves a two-step approach: (1) esterification of succinic acid derivatives with methanol to form the 1,4-dimethyl ester backbone, followed by (2) nucleophilic substitution or fluorination to introduce the difluoromethoxy group at position 2. For high purity, column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) is recommended. Intermediate characterization via / NMR ensures regioselectivity . Kinetic control during fluorination (e.g., using diethylaminosulfur trifluoride, DAST) minimizes byproducts like over-fluorinated analogs .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- and NMR to confirm ester methyl groups (δ ~3.6–3.8 ppm) and the difluoromethoxy moiety (δ ~6.5–7.0 ppm for coupling).

- High-resolution mass spectrometry (HRMS) for molecular ion validation (expected [M+H] ~237.04).

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves stereoelectronic effects of the difluoromethoxy group. Refinement with SHELXL ensures accurate bond-length/angle measurements, particularly for the C–O–CF–O–C linkage .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the compound’s electronic and steric properties in reactivity studies?

- Methodological Answer : Computational studies (DFT, Gaussian09/B3LYP/6-311++G**) reveal the difluoromethoxy group’s electron-withdrawing effect, reducing electron density at the ester carbonyl (C=O) by ~15% compared to methoxy analogs. Steric maps (Mercury Software) show van der Waals radii clashes in nucleophilic attacks, favoring regioselectivity at the less hindered carbonyl. Experimental validation via Hammett plots (substitution kinetics with varying para-substituted aryl nucleophiles) quantifies these effects .

Q. What experimental strategies can elucidate this compound’s role in synthesizing bioactive heterocycles (e.g., benzimidazoles or pyridines)?

- Methodological Answer : The ester groups serve as directing moieties in cyclocondensation reactions. For example:

- Benzimidazole Synthesis : React with o-phenylenediamine under microwave irradiation (120°C, DMF, 30 min), where the difluoromethoxy group stabilizes transition states via C–F···H–N interactions. LC-MS monitors intermediates .

- Pyridine Derivatives : Use the compound in Hantzsch reactions with acetylacetone and ammonium acetate. X-ray photoelectron spectroscopy (XPS) confirms nitrogen incorporation .

Q. How should researchers address contradictions between experimental crystallographic data and computational models?

- Methodological Answer :

- Step 1 : Validate computational parameters (e.g., basis set selection in DFT) against known analogs (e.g., dimethyl succinate derivatives ).

- Step 2 : Refine X-ray data with SHELXL using Hirshfeld atom refinement (HAR) to account for hydrogen-bonding discrepancies.

- Step 3 : Compare torsional angles (C–O–CF–O–C) between experimental and computed structures; deviations >5° suggest crystal-packing effects (Mercury’s Crystal Packing Analyzer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.